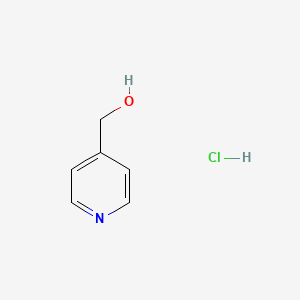

Pyridin-4-ylmethanol hydrochloride

Description

Properties

IUPAC Name |

pyridin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJHERHVXOEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62302-28-7 | |

| Record name | 4-Pyridinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62302-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-4-ylmethanol Hydrochloride from 4-Picoline

This guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of pyridin-4-ylmethanol hydrochloride, a key intermediate in pharmaceutical and materials science, starting from the readily available precursor, 4-picoline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

Pyridin-4-ylmethanol, also known as 4-(hydroxymethyl)pyridine, is a valuable building block in organic synthesis. Its hydrochloride salt is often preferred for its crystalline nature and enhanced stability, facilitating purification and handling. The synthetic strategy detailed herein follows a logical and well-established three-step sequence starting from 4-picoline (4-methylpyridine):

-

Oxidation: The methyl group of 4-picoline is oxidized to a carboxylic acid, yielding isonicotinic acid (pyridine-4-carboxylic acid).

-

Esterification: The resulting isonicotinic acid is converted to its methyl ester, methyl isonicotinate, to facilitate the subsequent reduction.

-

Reduction and Salt Formation: The ester is reduced to the corresponding primary alcohol, pyridin-4-ylmethanol, which is then converted to its hydrochloride salt.

This multi-step approach is favored for its reliability, scalability, and the commercial availability of the necessary reagents. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Reaction Pathway and Mechanistic Considerations

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic pathway from 4-picoline to this compound.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

The oxidation of the methyl group on the pyridine ring is a critical first step. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in an aqueous medium is a classic and effective choice for this transformation.[1] Commercially, this oxidation is also achieved through vapor-phase oxidation over V-Ti-O catalysts.[2] Another method involves oxidation with nitric acid.[3][4] The reaction proceeds via a complex mechanism involving the abstraction of a benzylic proton followed by further oxidation to the carboxylate.

Step 2: Fischer Esterification of Isonicotinic Acid

Direct reduction of the carboxylic acid to the alcohol is possible but often requires harsh reducing agents. A more controlled and efficient approach involves the conversion of isonicotinic acid to its methyl ester. This is typically achieved through a Fischer esterification, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[5][6][7] The equilibrium of this reaction is driven towards the product by using an excess of the alcohol.

Step 3: Reduction of Methyl Isonicotinate and Hydrochloride Salt Formation

The reduction of the ester to the primary alcohol is a key transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but its reactivity towards esters is generally low.[6][7] The addition of lithium chloride (LiCl) to the reaction mixture enhances the reducing power of NaBH₄, allowing for the efficient reduction of methyl isonicotinate to pyridin-4-ylmethanol.[8][9] The final step involves the treatment of the resulting alcohol with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12] 4-Picoline is a flammable and toxic liquid.[10][13][14]

Step 1: Synthesis of Isonicotinic Acid

Materials:

-

4-Picoline (18.6 g, 0.2 mol)

-

Potassium permanganate (69.5 g, 0.44 mol)

-

Water (150 mL)

-

2 M Hydrochloric acid

Procedure:

-

In a 250 mL round-bottom flask, combine 4-picoline and 150 mL of water.

-

Heat the mixture to 80°C with stirring.

-

Add potassium permanganate in small portions over a period of 30-40 minutes, maintaining the reaction temperature between 75-80°C.[1]

-

After the addition is complete, continue heating and stirring for an additional 35 minutes.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to 4 with 2 M hydrochloric acid.

-

Cool the mixture to 25°C and filter the precipitate (manganese dioxide).

-

The filtrate containing isonicotinic acid is used in the next step. Due to its zwitterionic nature, isonicotinic acid is soluble in water at this pH.

Step 2: Synthesis of Methyl Isonicotinate

Materials:

-

Aqueous solution of isonicotinic acid (from Step 1)

-

Methanol (12 g, 0.375 mol)

-

Concentrated Sulfuric Acid (3 mL)

-

Saturated sodium carbonate solution

-

Chloroform (or other suitable organic solvent)

Procedure:

-

To the aqueous filtrate containing isonicotinic acid, add 12 g of methanol.

-

Carefully add 3 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Heat the reaction mixture under reflux for 8 hours.[5]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8. Methyl isonicotinate will separate as an oil.[5]

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude methyl isonicotinate. The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound

Materials:

-

Methyl isonicotinate (10 g, 0.073 mol)

-

Sodium borohydride (7.9 g, 0.209 mol)

-

Lithium chloride (8.8 g, 0.208 mol)

-

Anhydrous Tetrahydrofuran (THF, 100 mL)

-

Dilute Hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous ether

-

Hydrogen chloride gas

Procedure:

-

In a 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 8.8 g of lithium chloride, 7.9 g of sodium borohydride, and 60 mL of anhydrous THF.[9]

-

Prepare a solution of 10 g of methyl isonicotinate in 40 mL of anhydrous THF.

-

Slowly add the methyl isonicotinate solution to the reaction mixture, maintaining the temperature between -5°C and 5°C using an ice-salt bath.[9]

-

After the addition is complete, heat the mixture to reflux and maintain for 6 hours.[9]

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.[8]

-

Adjust the pH of the mixture with a sodium hydroxide solution to make it basic.

-

Extract the product with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pyridin-4-ylmethanol as an oil.

-

Dissolve the crude pyridin-4-ylmethanol in anhydrous ether.

-

Bubble hydrogen chloride gas through the ethereal solution for approximately 15 minutes. A precipitate of this compound will form immediately.[15]

-

Collect the precipitate by suction filtration, wash with three portions of anhydrous ether, and dry under reduced pressure to yield the final product.

Quantitative Data Summary

| Parameter | Step 1: Oxidation | Step 2: Esterification | Step 3: Reduction & Salt Formation |

| Starting Material | 4-Picoline | Isonicotinic Acid | Methyl Isonicotinate |

| Reagents | KMnO₄, H₂O, HCl | CH₃OH, H₂SO₄ | NaBH₄, LiCl, THF, HCl |

| Reaction Temperature | 75-80°C[1] | Reflux | -5°C to Reflux[9] |

| Reaction Time | ~1 hour | 8 hours[5] | 6 hours[9] |

| Typical Yield | >90% (crude) | 60-70% | ~70-80%[8] |

| Product | Isonicotinic Acid | Methyl Isonicotinate | Pyridin-4-ylmethanol HCl |

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons adjacent to the hydroxyl group.

-

Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-N and C=C stretches of the pyridine ring.

-

Mass Spectrometry (MS): Determine the molecular weight of the free base.

Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route presented in this guide provides a reliable and scalable method for the preparation of this compound from 4-picoline. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The multi-step process, involving oxidation, esterification, and reduction, offers a high degree of control and leads to a final product of high purity.

References

-

Isonicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Methyl Pyridine (Picoline) MSDS - Exporter Lab Chemicals. (2005, October 10). Retrieved from [Link]

-

Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts - ResearchGate. (2025, August 7). Retrieved from [Link]

-

The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. (2023, May 14). Retrieved from [Link]

- Process for preparing isonicotinic acid - Google Patents. (n.d.).

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved from [Link]

- Reduction of isonicotinic acid esters - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017, March 17). Retrieved from [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. (n.d.). Retrieved from [Link]

- Preparation of isonicotinic acid esters - Google Patents. (n.d.).

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).

-

Isonicotinic acid esterification reaction with ethanol for... - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Pyridinemethanol - ChemBK. (2022, October 16). Retrieved from [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved from [Link]

- Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved from [Link]

-

4-METHYLPYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved from [Link]

- Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).

-

4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Method for synthesizing bio-based pyridine and picolines - Google Patents. (n.d.).

- Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).

- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).

-

4-hydroxymethyl-pyridine, 586-95-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

Sources

- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 10. 4-Methyl Pyridine (Picoline) MSDS [exporterlabchemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of Pyridin-4-ylmethanol Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Pyridin-4-ylmethanol hydrochloride, a compound of significant interest in pharmaceutical and synthetic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also insights into the principles behind the spectral features and the experimental methodologies for their acquisition.

Introduction: The Significance of Spectroscopic Characterization

This compound is a water-soluble, crystalline solid, a form that enhances the stability and handling of its free base, 4-hydroxymethylpyridine.[1] The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences its electronic structure and, consequently, its spectroscopic properties. A thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and structure.[2][3][4] This guide will delve into the expected and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A sample of this compound is typically dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), as it is highly soluble in water.[1] A standard 400 or 500 MHz NMR spectrometer is sufficient for acquiring a high-resolution spectrum. Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing.[5][6]

Data Interpretation: Due to the electron-withdrawing nature of the protonated nitrogen atom in the pyridinium ring, the aromatic protons are expected to be significantly deshielded and resonate at a lower field (higher ppm) compared to the free base. The spectrum will exhibit two distinct sets of signals for the aromatic protons and a singlet for the methylene protons.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Doublet | 2H | H-2, H-6 | Protons adjacent to the positively charged nitrogen are the most deshielded. |

| ~8.0 | Doublet | 2H | H-3, H-5 | Protons meta to the nitrogen are less deshielded than the ortho protons. |

| ~4.8 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring. |

| ~4.9 | Broad Singlet | 1H | -OH | The hydroxyl proton signal may be broad and its position can vary; it will exchange with D₂O. |

| ~11-13 | Broad Singlet | 1H | N⁺-H | The pyridinium proton is acidic and its signal is often broad. |

Logical Workflow for ¹H NMR Analysis:

Caption: Key functional groups and their corresponding IR stretching frequencies.

Mass Spectrometry (MS): Determining Molecular Weight

Experimental Protocol: Electrospray Ionization (ESI) is the preferred method for analyzing this compound, as it is a pre-ionized salt. The sample is dissolved in a suitable solvent like methanol or water and infused into the mass spectrometer.

Data Interpretation: In the positive ion mode, the mass spectrum will show a prominent peak for the molecular ion of the free base, [M+H]⁺, at m/z 110.1. The hydrochloride is not typically observed as it is a counter-ion. The molecular weight of the free base (Pyridin-4-ylmethanol) is 109.13 g/mol . [7] Expected Mass Spectrometry Data:

| m/z | Ion |

| 110.1 | [C₆H₇NO + H]⁺ |

| 109.1 | [C₆H₇NO]⁺ |

Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of the hydroxymethyl group.

Conclusion

The spectroscopic characterization of this compound provides a detailed confirmation of its chemical structure. The protonation of the pyridine nitrogen to form the hydrochloride salt leads to predictable and observable changes in the NMR and IR spectra, primarily the deshielding of the pyridinium ring protons and carbons in NMR and the appearance of a characteristic N-H stretching vibration in IR. Mass spectrometry confirms the molecular weight of the parent molecule. This guide provides the foundational spectroscopic data and interpretive logic necessary for the confident identification and use of this compound in research and development.

References

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). ChemistryOpen. Retrieved from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]

-

4-Hydroxymethylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences. Retrieved from [Link]

-

pyridin-4-ylmethanol. (n.d.). Wikidata. Retrieved from [Link]

-

pyridin-4-ylmethanol. (n.d.). ChemBK. Retrieved from [Link]

-

4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

(4-Chlorophenyl)(pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]8mgMl)

Sources

- 1. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Pyridin-4-ylmethanol Hydrochloride in Organic Solvents: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ylmethanol hydrochloride is a pivotal building block in modern pharmaceutical synthesis, valued for its versatile chemical functionality.[1][2] Its progression through discovery, process development, and formulation is critically dependent on a thorough understanding of its solubility characteristics. As a hydrochloride salt, its behavior in non-aqueous media is governed by a complex interplay of ionic and molecular interactions that diverge significantly from its free base. This guide provides a deep dive into the theoretical underpinnings of its solubility in organic solvents, offers a qualitative framework for solvent selection, and presents a robust, first-principles experimental protocol for its quantitative determination.

Introduction: The Physicochemical Identity of this compound

This compound (CAS: 62302-28-7) is the salt form of 4-pyridylcarbinol, typically presenting as a white to off-white crystalline solid.[3] The molecule consists of a polar pyridinium cation and a chloride anion. The presence of the hydroxymethyl group, the aromatic pyridine ring, and the ionic nature of the hydrochloride salt imparts a unique physicochemical profile. While the salt form significantly enhances aqueous solubility compared to the free base, its solubility in organic solvents is a more nuanced subject, critical for applications in organic synthesis, purification, and the development of non-aqueous formulations.[1][3]

Understanding this profile is not merely an academic exercise. In drug development, solvent selection impacts reaction kinetics, impurity profiles during crystallization, and bioavailability in lipid-based delivery systems. A misjudgment of solubility can lead to failed synthetic steps, impure active pharmaceutical ingredients (APIs), or poorly performing drug products.

Theoretical Principles: Deconstructing Solubility

The dissolution of an ionic solid like this compound in any solvent is an energetic balancing act. For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must overcome the energy required to break apart the crystal lattice (lattice energy).

-

Lattice Energy: In this compound, the crystal lattice is held together by electrostatic forces between the pyridinium cation and the chloride anion. Compared to simple inorganic salts like NaCl, the ions in this compound are larger, bulkier, and have a more dispersed charge. This generally results in a weaker, more easily overcome crystal lattice.[4]

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the solute ions. The efficacy of this process depends on the solvent's properties:

-

Polarity & Dielectric Constant: Highly polar solvents are effective at shielding the positive (pyridinium) and negative (chloride) ions from each other, preventing them from recombining and falling out of solution.

-

Hydrogen Bonding: Protic solvents (containing O-H or N-H bonds) can act as hydrogen bond donors, interacting strongly with the chloride anion and the nitrogen of the pyridine ring. The compound's own hydroxyl group can also participate in hydrogen bonding with acceptor solvents.

-

Ion-Dipole and Dipole-Dipole Interactions: Aprotic polar solvents, which lack O-H bonds but possess a strong dipole moment, can still effectively solvate the pyridinium cation through ion-dipole interactions.

-

This interplay dictates the general rule: "Like dissolves like." An ionic, polar salt will dissolve best in polar solvents capable of stabilizing its constituent ions.

Qualitative Solubility Profile of this compound

While precise quantitative data is often proprietary or must be determined empirically, a qualitative solubility profile can be predicted based on the physicochemical principles discussed above. The following table serves as a practical guide for initial solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | These solvents possess high polarity and are excellent hydrogen bond donors and acceptors. They effectively solvate both the pyridinium cation and the chloride anion, overcoming the crystal lattice energy.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments, allowing for effective solvation of the cation. However, their ability to solvate the small chloride anion is less efficient than protic solvents, potentially limiting overall solubility. Pyridinium salts are noted to have a wide solubility range in acetonitrile.[5][6] |

| Slightly Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Very Low | The polarity and dielectric constants of these solvents are generally insufficient to effectively separate and stabilize the ions of the salt. Some minor solubility might be observed in more polar members of this class like acetone. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents lack any significant dipole moment and cannot form the strong ion-dipole interactions necessary to overcome the lattice energy of the salt.[4] |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Calibrated pipettes and volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Step 1.1: Add an excess amount of this compound to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~50 mg of solid to 5 mL of the chosen solvent.

-

Causality: Starting with excess solid ensures that the dissolution process reaches its thermodynamic equilibrium limit, defined as the saturation point.

-

-

Equilibration:

-

Step 2.1: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Step 2.2: Agitate the mixture for a predetermined period. A minimum of 24 hours is recommended, with 48 or 72 hours being preferable to ensure full equilibrium is reached, especially for poorly soluble systems.[8]

-

Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. Constant temperature is the single most critical parameter, as solubility is highly temperature-dependent.

-

-

Sample Isolation:

-

Step 3.1: Remove the vial from the shaker and let it stand undisturbed in the same temperature-controlled environment for 1-2 hours to allow the excess solid to settle.

-

Step 3.2: Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Step 3.3: Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, tared vial. This step must be performed quickly to minimize any temperature change or solvent evaporation.

-

Causality: Filtration is non-negotiable. It removes microscopic solid particles that would otherwise lead to a gross overestimation of solubility. Allowing the sample to settle first reduces the burden on the filter.

-

-

Quantification (UV-Vis Spectrophotometry Example):

-

Step 4.1 (Calibration Curve): Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is characteristic of the pyridine ring. Plot absorbance vs. concentration to create a calibration curve.

-

Step 4.2 (Sample Analysis): Accurately dilute a known volume or weight of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Step 4.3: Measure the absorbance of the diluted sample.

-

Step 4.4 (Calculation): Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility.

-

Causality: A multi-point calibration curve validates the linear response of the detector and ensures accurate quantification. Diluting the sample is necessary to ensure the measurement falls within this linear range.

-

Key Factors Influencing Solubility: A Visual Representation

The solubility of this compound is not a single value but a function of its chemical environment. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.

Caption: Key solute and solvent properties governing solubility.

Conclusion

For the drug development professional, a comprehensive understanding of the solubility of this compound is not optional—it is fundamental. While this guide provides the theoretical foundation and a qualitative framework for solvent selection, the ultimate source of truth is empirical data. The provided experimental protocol offers a reliable pathway to generate this crucial information. By integrating theoretical knowledge with rigorous experimental practice, researchers can navigate the challenges of synthesis, purification, and formulation with greater efficiency and a higher probability of success.

References

-

Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?[Link]

-

ResearchGate. (2023). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. [Link]

-

ResearchGate. Structures and solubilities of pyridinium salts in the current...[Link]

-

Solubility of Things. Pyridine. [Link]

-

CHM 1025. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. [Link]

-

Chem-Impex. 4-Pyridinemethanol. [Link]

-

CHM1020L Online Manual. Procedure. [Link]

-

Wikidata. pyridin-4-ylmethanol. [Link]

-

National Institutes of Health (NIH). (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

ChemBK. pyridin-4-ylmethanol. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ChemBK. 4-Pyridinemethanol. [Link]

-

National Institutes of Health (NIH). 4-Hydroxymethylpyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-4-ylmethanol Hydrochloride

This guide provides a comprehensive overview of the methodologies and theoretical considerations for the complete crystal structure analysis of Pyridin-4-ylmethanol hydrochloride. While a definitive published crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this document will serve as a detailed roadmap for its determination and analysis. By leveraging established protocols and drawing parallels from structurally analogous compounds, researchers and drug development professionals can effectively approach the crystallographic characterization of this and similar organic hydrochlorides.

Introduction: The Significance of Crystalline Form

Pyridin-4-ylmethanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its hydrochloride salt form is often utilized to improve solubility and stability. The precise three-dimensional arrangement of molecules and ions in the crystalline lattice—the crystal structure—profoundly influences critical physicochemical properties such as dissolution rate, bioavailability, hygroscopicity, and manufacturability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and intellectual property protection.

This guide will walk through the essential stages of crystal structure analysis, from the foundational step of single crystal growth to the final interpretation of the intricate network of intermolecular interactions that govern the solid-state architecture.

Experimental Workflow: From Molecule to Structure

The determination of a crystal structure is a systematic process that can be visualized as a linear workflow. Each stage presents its own set of challenges and requires careful optimization.

Caption: The workflow for crystal structure determination.

Synthesis and Purification of this compound

The first and most critical step is obtaining a highly pure sample of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and potentially an incorrect structure solution.

Protocol:

-

Synthesis: Pyridin-4-ylmethanol can be synthesized via the reduction of 4-pyridinecarboxaldehyde. The hydrochloride salt is then formed by reacting the purified alcohol with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether.

-

Purification: The crude product should be purified by recrystallization. The choice of solvent is critical and may require screening. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Purity should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to be >99%.

Growing X-ray Quality Single Crystals

The growth of a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no cracks or twinning) is often the most challenging part of the process. For organic salts like this compound, several techniques can be employed.

Common Crystallization Methods:

| Method | Description | Suitability |

| Slow Evaporation | A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation. | A good starting point for many organic compounds. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Highly effective for sensitive molecules and when slow crystallization is required. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The cooling rate must be carefully controlled. | Useful when there is a significant temperature-dependent solubility gradient. |

Causality in Experimental Choices: The choice of solvent is paramount. For a hydrochloride salt, polar protic solvents like methanol, ethanol, or water, or mixtures thereof, are often good starting points. The goal is to achieve a state of supersaturation that is reached slowly and controllably, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.

Data Collection: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS area detector.

Experimental Protocol:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

-

Data Collection Strategy: The diffractometer software calculates an optimal data collection strategy to ensure a complete and redundant dataset is collected by rotating the crystal through a series of angles.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

Structure Solution and Refinement

The result of the data collection is a file containing a list of reflection indices (h,k,l) and their corresponding intensities. This data is used to solve and refine the crystal structure.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases.

-

Direct Methods: These are statistical methods that work well for small to medium-sized molecules.

-

Patterson Methods: These are used when a heavy atom is present in the structure.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. The refinement process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by several figures of merit, most notably the R-factor (R1). An R1 value below 5% for high-quality data is generally considered excellent.

Structural Analysis of this compound: An Educated Prediction

While the specific crystal structure is not yet publicly available, we can predict its key features based on the known structure of 2-(Hydroxymethyl)pyridinium chloride and the general principles of hydrogen bonding in organic salts.[1]

The Asymmetric Unit

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. For this compound (C₆H₈ClNO), the asymmetric unit will contain one pyridinium cation and one chloride anion.

Key Structural Features and Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds. The pyridinium N-H group and the hydroxyl O-H group are both strong hydrogen bond donors. The chloride anion is a strong hydrogen bond acceptor.

Predicted Hydrogen Bonding Network:

Caption: Predicted primary hydrogen bonds.

We can anticipate a robust three-dimensional network held together by these interactions. In the analogous structure of 2-(Hydroxymethyl)pyridinium chloride, the chloride ion is hydrogen-bonded to both the pyridinium N-H and the hydroxyl O-H protons of adjacent cations, forming chains through the crystal lattice.[1] A similar motif is highly probable for the 4-substituted isomer.

Expected Crystallographic Data (based on analogy):

| Parameter | Predicted Value/System | Rationale/Reference |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts of this type.[1] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Racemic crystallization is common for achiral molecules. |

| Key Hydrogen Bonds | N-H···Cl⁻, O-H···Cl⁻ | Strongest donor and acceptor sites.[2] |

| Bond Lengths/Angles | Consistent with standard values for pyridinium rings and alcohol moieties. | Cambridge Structural Database (CSD) statistics.[3] |

Validation and Deposition

Before a crystal structure is published or utilized for further studies, it must be rigorously validated. Software tools like PLATON can be used to check for missed symmetry, incorrect atom assignments, and other potential errors.

Once validated, the crystallographic information file (CIF) should be deposited in a public database to ensure the integrity and accessibility of the scientific record. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3]

Conclusion

The crystal structure analysis of this compound is a crucial step in its characterization for pharmaceutical and materials science applications. Although a published structure is not currently available, this guide has outlined a comprehensive, field-proven workflow for its determination. From meticulous sample preparation and crystal growth to sophisticated X-ray diffraction analysis, each step is vital for obtaining a high-quality, reliable crystal structure. The predicted structural features, dominated by a robust hydrogen-bonding network involving the pyridinium and hydroxyl protons with the chloride anion, provide a strong hypothesis to be tested by future experimental work. The methodologies described herein are broadly applicable to the crystallographic analysis of other organic salts, providing a foundational framework for researchers in the field.

References

-

Boyle, T. J., et al. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. Available at: [Link]

-

Desiraju, G. R. (2002). The C–H···O Hydrogen Bond in Crystals: What Is It? Accounts of Chemical Research, 35(7), 565-573. Available at: [Link]

-

Fábián, L., & Kálmán, A. (2003). The Role of Hydrogen Bonding in Co-crystals. In Molecular Crystal Engineering (pp. 25-53). Springer, Dordrecht. Available at: [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

-

Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 69-72. Available at: [Link]

-

Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridin-4-ylmethanol Hydrochloride

Introduction

Pyridin-4-ylmethanol hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and synthetic chemistry. As a stable, crystalline salt, it serves as a versatile and crucial building block in the synthesis of a wide array of more complex molecules, including biologically active agents and functional materials.[1] Its structure, featuring a positively charged pyridinium ring, a reactive primary alcohol, and a chloride counter-ion, imparts a unique combination of physical and chemical properties that are essential for its application.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a foundational understanding of the causality behind the compound's behavior, offering field-proven insights into its characterization and handling. Every piece of data and every protocol is presented to create a self-validating framework, empowering researchers to confidently utilize this important synthetic intermediate.

Nomenclature and Molecular Structure

A precise understanding of the compound's identity is the bedrock of any scientific investigation. This compound is the salt formed from the reaction of the free base, (pyridin-4-yl)methanol, with hydrochloric acid. This protonation occurs at the pyridine ring's nitrogen atom, a key structural change that profoundly influences the molecule's properties.

Table 1: Compound Identification and Structural Details

| Identifier | Value | Source(s) |

| IUPAC Name | (pyridin-4-yl)methanol;hydrochloride | [1] |

| Common Synonyms | 4-Pyridinemethanol hydrochloride, 4-(Hydroxymethyl)pyridinium chloride | [1] |

| CAS Registry Number | 62302-28-7 | [1][2] |

| Molecular Formula | C₆H₈ClNO (or C₆H₇NO·HCl) | [1] |

| Molecular Weight | 145.59 g/mol | [2] |

| Canonical SMILES | C1=CN=CC=C1CO.Cl | [1] |

The protonation of the pyridine nitrogen transforms the electron-donating aromatic amine into an electron-withdrawing pyridinium cation. This fundamentally alters the electronic distribution across the aromatic ring and is directly responsible for the compound's increased stability, enhanced water solubility, and modified reactivity compared to its free base.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its ionic nature. As a salt, it exhibits characteristics typical of crystalline solids with strong intermolecular forces.

Table 2: Key Physical and Chemical Properties

| Property | Value / Description | Causality and Field Insights | Source(s) |

| Appearance | White to off-white crystalline solid. | The crystalline nature is due to the ordered, ionic lattice structure formed by the pyridinium cations and chloride anions. | [1] |

| Melting Point | Data not consistently available; expected to be significantly higher than the free base (52-57 °C). A related compound, 4-Picolyl chloride hydrochloride, melts at 166-173 °C. | The strong electrostatic interactions in the ionic lattice require substantially more energy to overcome than the intermolecular forces (hydrogen bonding, van der Waals) in the neutral free base. The compound will likely decompose at higher temperatures. | [3][4] |

| Boiling Point | Not applicable; decomposes upon strong heating. | As an ionic salt, its vapor pressure is negligible. Thermal energy will cause decomposition of the organic structure before a boiling point is reached. | [3] |

| Solubility | Soluble in water. | The ionic nature allows for favorable ion-dipole interactions with polar solvents like water, leading to dissociation and solvation. This enhances its solubility compared to the less polar free base. | [1] |

| pKa (Pyridinium ion) | ~4.5 - 5.5 (Estimated based on substituted pyridines) | This value is critical as it defines the pH at which the compound is 50% protonated. In biological systems (pH ~7.4), the compound will exist predominantly as the neutral free base, which has implications for membrane permeability and receptor binding. | [5] |

Expertise in Action: The Criticality of pKa

The pKa of the pyridinium ion is arguably the most important physicochemical parameter for drug development professionals. It governs the charge state of the molecule in different environments. A compound's charge state dictates its solubility in aqueous or lipid environments, its ability to cross biological membranes, and how it interacts with protein targets. For this compound, a pKa in the range of 4.5-5.5 means that in the acidic environment of the stomach (pH 1.5-3.5), it will remain as the charged, water-soluble pyridinium ion. However, upon entering the near-neutral pH of the intestines and bloodstream, it will deprotonate to the neutral, more lipophilic free base, facilitating its absorption and distribution.

Visualization: Dissociation in Aqueous Solution

The high water solubility of this compound is a direct result of its dissociation into solvated ions.

Caption: Dissociation of the ionic solid in water.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, key techniques confirm the presence of the pyridinium ring, the hydroxyl group, and the overall molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The protonation of the pyridine nitrogen induces significant changes in the chemical shifts of the ring protons compared to the free base.

-

¹H NMR: The electron-withdrawing effect of the positive charge on the nitrogen deshields the adjacent α-protons (positions 2 and 6) and the β-protons (positions 3 and 5), causing them to resonate at a lower field (higher ppm) compared to the free base.[6][7] The methylene protons (-CH₂OH) will appear as a singlet, and the hydroxyl proton may be observable as a broad singlet, though it often exchanges with deuterated solvents.

-

¹³C NMR: A similar downfield shift is observed for the carbon atoms of the pyridinium ring upon protonation.

Experimental Protocol: Determination of pKa via ¹H NMR Titration

This protocol provides a robust method for experimentally determining the pKa of the pyridinium ion, a self-validating system where the inflection point of the chemical shift titration curve reveals the pKa.[6][8]

-

Sample Preparation: Prepare a ~15-20 mg/mL solution of this compound in D₂O.

-

Initial pH Measurement: Measure the initial pD of the solution using a calibrated pH meter (pD = pH reading + 0.4).

-

Titration (Basic direction): Add small aliquots of a dilute NaOD solution (e.g., 0.1 M) to the NMR tube.

-

Data Acquisition: After each addition, mix thoroughly, measure the pD, and acquire a ¹H NMR spectrum.

-

Titration (Acidic direction): Repeat the process starting from a fresh sample, titrating with small aliquots of a dilute DCl solution.

-

Data Analysis: Select a well-resolved aromatic proton signal (e.g., one of the α-protons). Plot the chemical shift (δ) of this proton against the measured pD.

-

pKa Determination: The pKa is the pD value at the inflection point of the resulting sigmoidal curve.

Visualization: Workflow for NMR-based pKa Determination

Caption: Experimental workflow for pKa determination by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

N-H⁺ Stretch: A broad, strong band typically appearing between 2500-3000 cm⁻¹, indicative of the pyridinium N-H bond.

-

C=N and C=C Stretches: A series of sharp peaks in the 1640-1450 cm⁻¹ region, corresponding to the aromatic ring vibrations.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹, confirming the primary alcohol.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the interplay between its acidic pyridinium ring and its nucleophilic hydroxyl group.

Stability and Storage

The hydrochloride salt is generally more stable and less hygroscopic than its free base, making it easier to handle and store.[1] However, it is still advisable to store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term integrity.

Acid-Base Chemistry: The Gateway to Synthesis

The most fundamental reaction is the deprotonation of the pyridinium ion by a base to yield the neutral free base, (pyridin-4-yl)methanol. This reaction is crucial because the neutral form is often the required reactant for subsequent synthetic transformations where the hydroxyl group acts as a nucleophile.

Protocol: Conversion to the Free Base

-

Dissolve this compound in a suitable solvent (e.g., water or methanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of a mild base (e.g., sodium bicarbonate, triethylamine) while stirring.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, the neutral product can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Visualization: Acid-Base Equilibrium

Caption: The key acid-base equilibrium of the compound.

Reactivity of the Pyridinium Ring and Hydroxyl Group

-

Ring Reactivity: The pyridinium ring is highly electron-deficient and thus deactivated towards electrophilic aromatic substitution.[9] Conversely, it can be susceptible to nucleophilic attack, although this is less common for this specific substrate under typical conditions.[10][11]

-

Hydroxyl Group Reactivity: The primary alcohol is a versatile functional handle. Once converted to the free base, it can readily undergo:

-

Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Conversion to the corresponding aldehyde (isonicotinaldehyde) or carboxylic acid (isonicotinic acid).

-

Halogenation: Conversion to the chloromethyl derivative using reagents like thionyl chloride.[12]

-

Relevance in Research and Development

This compound is not typically a final drug product but rather a critical starting material. Its value lies in providing the 4-(hydroxymethyl)pyridine scaffold, which is a privileged structure in medicinal chemistry. The ability to easily handle and store the stable salt, and then convert it to the reactive free base as needed, makes it an ideal synthetic intermediate. This scaffold is found in molecules targeting a wide range of biological pathways and is a testament to the compound's utility in the hands of medicinal and process chemists.

Conclusion

This compound is a compound whose utility is defined by its distinct physicochemical properties. Its ionic nature confers stability and aqueous solubility, while its key functional groups—the acidic pyridinium ion and the versatile hydroxyl group—provide the chemical handles necessary for its role as a premier building block in modern organic synthesis. A thorough understanding of its pKa, spectroscopic signatures, and fundamental reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the development of novel therapeutics and advanced materials.

References

-

Zidki, T., El-Toufaili, F., & D'Souza, F. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link][6]

-

Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link][3]

-

ResearchGate. (2021). (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link][7]

-

Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link][10]

-

Chemsrc. (2025). 4-Picolyl chloride hydrochloride | CAS#:1822-51-1. Retrieved from [Link][4]

-

National Institutes of Health (NIH). (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link][9]

-

ACS Publications. (2022). Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy. ACS Catalysis. [Link][13]

-

ResearchGate. (n.d.). Pyridine methanol chlorinations. [Table]. Retrieved from [Link][12]

-

DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link][8]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link][14]

-

Molbase. (n.d.). Cyclohexen-4-ylmethanol Price. Retrieved from [Link][15]

-

ResearchGate. (2019). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link][5]

-

Chemsrc. (2025). pyridin-4-ylmagnesium bromide | CAS#:21970-15-0. Retrieved from [Link][16]

-

Chembest. (n.d.). 4-(chloromethyl)pyridine,hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 2. CAS:38070-73-4, (3-甲基吡啶-4-基)甲醇-毕得医药 [bidepharm.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 4-Picolyl chloride hydrochloride | CAS#:1822-51-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Cyclohexen-4-ylmethanol Price from Supplier Brand Zhongshan Xingrui Chemical Co. , Ltd. on Chemsrc.com [chemsrc.com]

- 16. pyridin-4-ylmagnesium bromide | CAS#:21970-15-0 | Chemsrc [chemsrc.com]

A Technical Guide to Pyridin-4-ylmethanol Hydrochloride (CAS 62302-28-7): A Versatile Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. The document delves into the compound's fundamental physicochemical and spectroscopic properties, detailed synthesis and characterization protocols, and its significant applications in medicinal chemistry and materials science. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an in-depth resource for leveraging this versatile intermediate in the synthesis of novel therapeutic agents and advanced materials. Emphasis is placed on safety, handling, and toxicological data to ensure best practices in a laboratory setting.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties, ability to act as both a hydrogen bond acceptor and donor, and capacity for pi-stacking interactions make it an ideal motif for engaging with biological targets such as enzymes and receptors.[2]

Within this class of compounds, Pyridin-4-ylmethanol and its hydrochloride salt represent particularly valuable synthons. The structure combines the strategic advantages of the pyridine core with a reactive primary alcohol functional group at the 4-position.[2] This hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including esterification, etherification, and conversion to halides, enabling the construction of diverse molecular libraries.[2]

This compound is the salt form, which enhances stability, crystallinity, and aqueous solubility compared to the free base, making it easier to handle and store.[3] It serves as a crucial intermediate in the synthesis of numerous biologically active molecules, from pharmaceuticals and agrochemicals to fine chemicals and ligands for coordination chemistry.[4] This guide aims to provide a detailed technical examination of its properties, synthesis, and applications to empower its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis and analysis.

Physicochemical Properties

The key properties of Pyridin-4-ylmethanol and its hydrochloride salt are summarized below. The salt form exhibits increased water solubility, a common characteristic of amine hydrochlorides.[3]

| Property | Pyridin-4-ylmethanol (Free Base) | This compound (Salt) | Reference(s) |

| CAS Number | 586-95-8 | 62302-28-7 | [3][5] |

| Molecular Formula | C₆H₇NO | C₆H₇NO·HCl | [3][5] |

| Molecular Weight | 109.13 g/mol | 145.59 g/mol | [3][5] |

| Appearance | White to yellow or pale brown solid/crystals | White to off-white crystalline solid | [3][6] |

| Melting Point | 52-56 °C | Not specified, typically higher than free base | [6] |

| Boiling Point | 107-110 °C @ 1 mmHg | Not applicable (decomposes) | [6] |

| Solubility | Soluble in water | Soluble in water | [3][6] |

| Sensitive | Hygroscopic | Hygroscopic | [7][8] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the free base in CDCl₃ would show two distinct aromatic signals, a doublet for the protons at the 2 and 6 positions (ortho to nitrogen) and a doublet for the protons at the 3 and 5 positions (meta to nitrogen). A singlet for the methylene (-CH₂) protons would also be present, alongside a broad singlet for the hydroxyl (-OH) proton. Upon formation of the hydrochloride salt and dissolution in a solvent like D₂O, the protonation of the pyridine nitrogen causes a significant downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing effect.[9]

-

¹³C NMR Spectroscopy: The spectrum will display four distinct signals in the aromatic region corresponding to the non-equivalent carbons of the pyridine ring and one signal in the aliphatic region for the methylene carbon.

-

Infrared (IR) Spectroscopy: Key characteristic peaks include a broad absorption band for the O-H stretch (around 3300-3100 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=N/C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[10]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the free base will show a molecular ion peak (M⁺) at m/z = 109.[11] The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl moiety.

Synthesis and Characterization

The preparation of this compound is typically a two-step process: synthesis of the free base, Pyridin-4-ylmethanol, followed by its conversion to the hydrochloride salt. The most common and reliable route involves the reduction of a 4-substituted pyridine derivative.

Experimental Protocol: Synthesis via Reduction

This protocol outlines the synthesis starting from methyl 4-pyridinecarboxylate, which can be prepared from 4-pyridinecarboxylic acid.

Part A: Synthesis of Pyridin-4-ylmethanol (Free Base)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-pyridinecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5-2.0 equivalents), portion-wise to control the exothermic reaction and hydrogen gas evolution. The choice of NaBH₄ is based on its milder reactivity and greater operational safety compared to LiAlH₄ for this type of reduction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary. The yield is typically high, often above 70%.[2]

Part B: Preparation of this compound

-

Dissolution: Dissolve the purified Pyridin-4-ylmethanol from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: To the stirred solution, slowly add a solution of anhydrous hydrogen chloride (HCl) in ether (1.1 equivalents). The hydrochloride salt is insoluble in ether and will begin to precipitate.

-

Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the resulting white solid by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and then dry under vacuum to yield the final this compound. Store in a desiccator due to its hygroscopic nature.[12]

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its identity as a versatile synthon, enabling access to a wide range of more complex molecules.

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing various pharmaceuticals.[4] The pyridine nitrogen can form critical hydrogen bonds in enzyme active sites, while the rest of the molecule can be elaborated from the hydroxymethyl handle to achieve desired potency and selectivity. It is a known building block for antihistamines and has been explored in the development of kinase inhibitors and other therapeutic agents.[13]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where the pyridine moiety can contribute to the biological activity and improve the physicochemical properties of the final product.[4]

-

Ligand in Coordination Chemistry: The pyridine nitrogen is an excellent Lewis base, making Pyridin-4-ylmethanol and its derivatives useful as ligands in coordination chemistry for creating novel metal-organic frameworks (MOFs) and catalysts.[4]

-

Biochemical Research: Researchers utilize this scaffold in studies related to enzyme inhibition and metabolic pathways, leveraging its structural similarity to natural cofactors and signaling molecules.[4]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification

The compound is classified as hazardous under GHS regulations.[8][14]

| Hazard Class | GHS Category | Hazard Statement | Reference(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [8] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [14] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [8] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [14] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [15] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[16]

-

Personal Protective Equipment:

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8] The material is hygroscopic; keep the container tightly closed and store in a dry, cool place.[8][12]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions but is hygroscopic.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

-

Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[16]

Conclusion

This compound is a high-value, versatile chemical intermediate with broad applicability in drug discovery, agrochemical synthesis, and materials science. Its structure, combining the bio-active pyridine scaffold with a synthetically tractable hydroxyl group, makes it an essential tool for medicinal chemists. The hydrochloride salt form offers practical advantages in handling and storage. By understanding its physicochemical properties, employing robust synthetic protocols, and adhering to strict safety guidelines, researchers can effectively unlock the potential of this powerful building block to create novel and complex molecular architectures.

References

-

ChemBK. (2022). Pyridine-4-methanol. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Wikidata. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

-

He, J., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Polymers, 11(10), 1645. [Link]

-

NIST. (n.d.). 4-Pyridinemethanol Mass Spectrum. Retrieved from [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pyridin-4-ylmethanol - Wikidata [wikidata.org]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. d-nb.info [d-nb.info]

- 10. 4-Pyridinemethanol [webbook.nist.gov]

- 11. 4-Pyridinemethanol [webbook.nist.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

Stability and storage conditions for Pyridin-4-ylmethanol hydrochloride

An In-depth Technical Guide to the Stability and Storage of Pyridin-4-ylmethanol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1] As the hydrochloride salt of 4-pyridinemethanol, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it easier to handle and utilize in various synthetic protocols.[2] The integrity and purity of this reagent are paramount for the successful outcome of research and development projects, directly impacting reaction yields, impurity profiles, and the overall quality of the final product.

This guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the long-term quality and reliability of this important chemical entity.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in establishing appropriate handling and storage strategies. The compound is typically a white to off-white crystalline solid.[2] Its hydrochloride form renders it readily soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 62302-28-7 | [3] |

| Molecular Formula | C₆H₈ClNO | [3] |

| Molecular Weight | 145.59 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [1][2] |

| Hygroscopicity | Hygroscopic | [1][4][5] |

Stability Profile and Degradation Pathways